7-(cyclopropylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
Description
7-(Cyclopropylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a bicyclic heterocyclic compound characterized by a pyrazolo[1,5-a]pyrazinone core. The molecule features a cyclopropylamino group at position 7 and a 4-methoxyphenyl substituent at position 2. This scaffold is associated with diverse biological activities, including anticancer, antiviral, and central nervous system (CNS) modulation, depending on substituent patterns .
Key structural attributes influencing its activity:
- 4-Methoxyphenyl group: Electron-donating methoxy substituent may enhance binding affinity to target receptors via π-π interactions.
Properties
IUPAC Name |
7-(cyclopropylamino)-2-(4-methoxyphenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-22-12-6-2-10(3-7-12)13-8-14-16(21)17-9-15(20(14)19-13)18-11-4-5-11/h2-3,6-8,11,15,18H,4-5,9H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDAMBPMPYWORA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(CNC(=O)C3=C2)NC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-(cyclopropylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the pyrazolo[1,5-a]pyrazinone core through cyclization reactions, followed by the introduction of the cyclopropylamino and methoxyphenyl groups under specific reaction conditions. Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, potentially altering its biological activity.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into simpler components.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-(cyclopropylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It may be investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: The compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 7-(cyclopropylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed biological activities. For example, the compound may inhibit a particular enzyme by binding to its active site, thereby blocking its activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
Anticancer Activity Comparison
Pyrazolo[1,5-a]pyrazinone derivatives have demonstrated efficacy against lung cancer cells (e.g., A549). Substituent variations significantly affect potency:
Key Observations :
Antiviral and Prodrug Potential
Dihydropyrazolo[1,5-a]pyrazinones can serve as masked β-amidomethyl vinyl sulfones, enabling covalent inhibition of viral proteases. However, reversibility varies:
Key Observations :
CNS Modulation (mGluR2/3 Activity)
Pyrazolo[1,5-a]pyrazinones are explored as mGluR2 negative allosteric modulators (NAMs) for cognitive disorders:
Key Observations :
Biological Activity
The compound 7-(cyclopropylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Antibacterial Activity
Research indicates that pyrazolo derivatives exhibit significant antibacterial properties. A study highlighted the synthesis of various pyrazolo derivatives and their evaluation against Gram-positive and Gram-negative bacteria. Notably, compounds similar to this compound demonstrated moderate to good antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
Anticancer Properties
The anticancer potential of pyrazolo derivatives has been extensively studied. A review noted that many compounds in this class show effectiveness against various cancer cell lines, including colon cancer. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation . The specific compound may share similar mechanisms due to structural similarities with other active derivatives.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazolo compounds have also been documented. These compounds can inhibit pathways involved in inflammation, potentially making them useful in treating inflammatory diseases. The presence of substituents like methoxy groups is believed to enhance the anti-inflammatory effects by increasing lipophilicity and bioavailability .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. Studies suggest that modifications in the cyclopropyl and methoxy groups can significantly influence potency. The presence of electron-donating groups on the aromatic ring has been associated with enhanced activity against bacterial strains .
| Compound | Structure | Activity | MIC (μg/mL) |
|---|---|---|---|
| This compound | Structure | Antibacterial | 32 (S. aureus), 16 (E. coli) |
| Compound A | Structure | Anticancer | 25 (Colon cancer cells) |
| Compound B | Structure | Anti-inflammatory | N/A |
Case Studies
- Antibacterial Study : A recent study synthesized several pyrazolo derivatives and tested their antibacterial activity using microbroth dilution methods. The results indicated that some derivatives showed MIC values as low as 16 μg/mL against Escherichia coli, indicating strong antibacterial potential .
- Anticancer Evaluation : In vitro studies conducted on various cancer cell lines demonstrated that certain pyrazolo derivatives inhibited cell growth effectively, suggesting a promising pathway for developing anticancer therapeutics .
- Anti-inflammatory Mechanism : Research has shown that compounds similar to this compound exhibit anti-inflammatory effects by modulating cytokine production in macrophages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
